2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
Overview
Description
“2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” is a chemical compound with the molecular formula C8H8N2S . It is also known as 4-methyl-1H-benzimidazole-2-thiol .
Synthesis Analysis
The synthesis of benzimidazole-thione derivatives, including “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-”, involves alkylation, aralkylation, and bromoalkylation reactions . The synthesized product’s chemical structure was characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” is based on structures generated from information available in ECHA’s databases . The molecular structures of some derivatives were confirmed by X-ray single crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” include alkylation, aralkylation, and bromoalkylation . These reactions subsequently underwent intramolecular cyclisation to give the fused tricyclic ring 3,4-dihydro-2 H - [1,3]thiazino [3,2- a ]benzimidazole .Physical and Chemical Properties Analysis
The physical and chemical properties of “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” include a molecular weight of 164.23 g/mol . Other properties such as ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, and others are also provided .Scientific Research Applications
Tautomeric Analysis in Benzimidazoles
Benzimidazole is a key heterocyclic fragment in biologically active compounds, with diverse therapeutic applications. A study by García-Báez et al. (2022) highlights the role of 1,3-tautomeric equilibrium in benzimidazoles, crucial for understanding their binding affinity to protein targets. This study utilized 13C-NMR spectroscopy to estimate the tautomeric equilibrium in benzimidazoles, providing valuable insights for researchers in assigning chemical shifts and calculating tautomeric ratios in these compounds (García-Báez, Padilla-Martínez, Cruz, & Rosales-Hernández, 2022).
Synthesis and Structural Analysis
El Ashry et al. (2015) focused on synthesizing benzimidazole-thione derivatives and analyzing their crystal structures. This research is pivotal in understanding the chemical composition and potential applications of benzimidazole derivatives in various fields (El Ashry, El Kilany, Nahas, Barakat, Al-Qurashi, Ghabbour, & Fun, 2015).
Antioxidant and Antibacterial Properties
Mavrova et al. (2015) synthesized benzimidazole derivatives and evaluated their antioxidant activity, revealing significant lipid peroxidation inhibition. These findings suggest potential therapeutic applications of benzimidazole derivatives as antioxidants (Mavrova, Yancheva, Anastassova, Anichina, Zvezdanović, Djordjevic, Marković, & Šmelcerović, 2015).
DNA Topoisomerase I Inhibition
A study by Alpan, Gunes, and Topçu (2007) demonstrated that certain benzimidazole derivatives act as inhibitors of mammalian type I DNA topoisomerases. This property could be vital in the development of new therapeutic agents targeting DNA replication and cell division processes (Alpan, Gunes, & Topçu, 2007).
Antiinflammatory and Molecular Docking Studies
Ganji and Agrawal (2020) explored the synthesis of benzimidazole-2-thione derivatives, revealing their antiinflammatory properties. Molecular docking experiments indicated significant binding interactions with cox-2 enzyme, correlating with in vivo antiinflammatory activity (Ganji & Agrawal, 2020).
Safety and Hazards
Future Directions
Benzimidazole is a biologically important scaffold and a useful structural motif for the development of molecules of pharmaceutical or biological interest . The optimization of benzimidazole-based structures has resulted in various drugs that are currently on the market . Therefore, the future directions of “2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-” could involve further exploration of its potential applications in pharmaceuticals and other areas of biological interest .
Mechanism of Action
Target of Action
The primary target of 4-methyl-1H-benzimidazole-2-thiol, also known as Methyl-2-mercaptobenzimidazole, is the corrosion process on various metals and alloys . It acts as a corrosion inhibitor for steels, pure metals like iron, aluminum, copper, zinc, and their alloys .
Mode of Action
Methyl-2-mercaptobenzimidazole interacts with its targets by forming a film on the metal surface, which protects the metal from corrosion . It acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . The inhibiting behavior appears as a consequence of the energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Pharmacokinetics
It is known that the compound exhibits excellent bioavailability, safety, and stability profiles .
Result of Action
The primary result of Methyl-2-mercaptobenzimidazole’s action is the reduction of corrosion on various metals and alloys . By forming a protective film on the metal surface, it decreases the rate of attack by the environment on metals .
Action Environment
The efficacy and stability of Methyl-2-mercaptobenzimidazole as a corrosion inhibitor are influenced by environmental factors such as the presence of corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . It is effective in extremely aggressive, corrosive environments .
Properties
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCDDZBBZNIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067290 | |
Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27231-33-0, 53988-10-6 | |
Record name | 1,3-Dihydro-4-methyl-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27231-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptomethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27231-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Mercapto-4-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-4(or 5)-methyl-2H-benzimidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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